![molecular formula C19H13N3O B2452951 2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 299437-25-5](/img/structure/B2452951.png)

2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

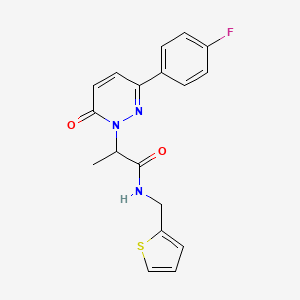

“2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile” is a type of organic compound . It belongs to an important class of organic compounds due to their biological activity . Among them, antitumor agents, herbicides, samples with anticonvulsant, antituberculosis, fungicidal, bactericidal effect, etc. were found .

Synthesis Analysis

The synthesis of this compound involves a multicomponent reaction . One method involves the reaction of 4-(2-Pyridylazo)resorcinol (PAR) sodium salt with aromatic aldehydes and malononitrile in aqueous ethanol . Another method involves a four-component reaction between hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile in water at ambient temperature .

Molecular Structure Analysis

The molecular structure of this compound was determined by X-ray structure analysis . The crystals are monoclinic, sp. gr. C 2/ c .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a sequential Knoevenagel-Michael reaction . It is also noted that the reaction undergoes an intramolecular cyclization step in which salicylaldehyde’s hydroxyl oxygen (-OH) acts as a nucleophile .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

2-Amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile and its derivatives are often synthesized through various chemical reactions, contributing to advancements in organic chemistry. Patil and Mahulikar (2013) developed an innovative protocol for the synthesis of related compounds, highlighting the transition metal-free route and the creation of an aromatic ring from related carbonitriles (Patil & Mahulikar, 2013). Additionally, Bazureau et al. (2017) explored the reactivity of 2-amino-4H-chromene-3-carbonitrile under microwave irradiation, leading to the formation of a new class of derivatives with potential medicinal properties (Bazureau et al., 2017).

Antimicrobial and Antifungal Activity

These compounds have been found to exhibit significant antimicrobial and antifungal activities. For instance, Banothu et al. (2013) synthesized novel fused pyrano pyrimidinones using 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles, demonstrating good antibacterial activity against various bacterial strains (Banothu et al., 2013). Similarly, Moshafi et al. (2016) designed and synthesized derivatives that showed strong antibacterial effects against selected bacterial strains, indicating their potential as new antibacterial drugs (Moshafi et al., 2016).

Anticancer and Antiproliferative Properties

Some derivatives of 2-amino-4H-benzo[h]chromene-3-carbonitrile have shown promising anticancer and antiproliferative activities. For example, Haveliwala et al. (2013) synthesized H-[1]benzopyrano[2,3-b]pyridine derivatives and found that some compounds exhibited significant inhibition against Mycobacterium tuberculosis and potent antibacterial activity against Escherichia coli and Pseudomonas aeruginosa (Haveliwala et al., 2013). Gold et al. (2019) reported a Ru(II) complex derived from a related compound that induced senescence in melanoma cells, suggesting its use in targeted cancer therapy (Gold et al., 2019).

Green Chemistry and Eco-friendly Synthesis

There is also a focus on green chemistry in the synthesis of these compounds. El-Maghraby (2014) reported the synthesis of derivatives through a one-pot three-component reaction using Rochelle salt as a novel green catalyst, emphasizing eco-friendly approaches (El-Maghraby, 2014).

Mecanismo De Acción

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Similar compounds have been synthesized through multicomponent reactions . These reactions often involve a retro Michael reaction, followed by intramolecular cyclization and isomerization . The resulting changes at the molecular level could potentially influence the compound’s interaction with its targets.

Result of Action

Similar compounds have shown cytotoxic action towards cancer cells, inducing apoptosis

Action Environment

It’s worth noting that similar compounds have been synthesized in water at ambient temperature , suggesting that the compound might be stable under these conditions.

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-4-pyridin-4-yl-4H-benzo[h]chromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O/c20-11-16-17(13-7-9-22-10-8-13)15-6-5-12-3-1-2-4-14(12)18(15)23-19(16)21/h1-10,17H,21H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLZUOQCSYLILM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=NC=C4)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2452872.png)

![Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate](/img/structure/B2452873.png)

![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-phenylazetidine-1-carboxylate](/img/structure/B2452874.png)

![1,3,4,9-tetramethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2452883.png)

![Tert-butyl N-[2-amino-1-(furan-2-yl)propyl]carbamate](/img/structure/B2452885.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2452886.png)

![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2452889.png)